![molecular formula C5H11ClFNO B2796847 rac-(3R,5R)-5-fluoropiperidin-3-ol hydrochloride, trans CAS No. 1955554-58-1](/img/structure/B2796847.png)
rac-(3R,5R)-5-fluoropiperidin-3-ol hydrochloride, trans
Übersicht
Beschreibung
The compound “rac-(3R,5R)-5-fluoropiperidin-3-ol hydrochloride, trans” is a type of piperidine derivative. Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom . The “rac-(3R,5R)” notation indicates that it is a racemic mixture, meaning it contains equal amounts of left and right-handed enantiomers of a chiral molecule .
Synthesis Analysis
The synthesis of such compounds typically involves methods used in organic chemistry such as nucleophilic substitution or addition reactions, ring-closing reactions, or the use of protecting groups . Without specific information on the compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would likely involve a six-membered piperidine ring, with a fluorine atom and a hydroxyl group attached to different carbon atoms in the ring . The exact structure would depend on the positions of these substituents.Chemical Reactions Analysis
As a piperidine derivative, this compound could potentially undergo a variety of chemical reactions. The hydroxyl group (-OH) is a common site of reactivity and could be involved in reactions such as esterification or ether formation . The presence of the fluorine atom could also influence the compound’s reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, piperidine derivatives are stable compounds. They may be solids or liquids depending on their substituents .Wissenschaftliche Forschungsanwendungen
Divergent Asymmetric Synthesis
The compound has been utilized in the divergent asymmetric synthesis of 3,5-disubstituted piperidines, which possess notable pharmacological properties. A study demonstrated an efficient pathway to obtain a mixture of the achiral cis- and racemic trans-3,5-piperidine diol from N-benzylglycinate using chemoenzymatic methods. This process facilitated the transformation of the rac/meso diol mixture to the cis-(3R,5S)-diacetate with high diastereoselectivity and yield, further leading to various cis-piperidine derivatives (Olofsson et al., 2006).
Enzymatic Resolution
Another application involves the enzymatic resolution and kinetic studies of related compounds. For instance, the resolution of trans-2-(1-pyrazolyl)cyclohexan-1-ol rac-1 by lipase B from Candida antarctica demonstrated high yields and enantioselectivity, showcasing the potential of racemic mixtures in stereoselective catalysis and the synthesis of enantiomerically pure compounds (Barz et al., 1996).
Material Science and Drug Delivery
In material science and drug delivery research, novel hydrogel systems using related copolymers for controlled drug release have been explored. These systems aim to provide prolonged and controlled drug release, indicating the utility of such compounds in developing advanced drug delivery technologies (Kasiński et al., 2020).
Pharmacological Research
In pharmacological research, derivatives of rac-(3R,5R)-5-fluoropiperidin-3-ol hydrochloride have been investigated for their potential as calcium channel antagonists and α1 adrenoceptor antagonists, contributing to the development of new therapeutic agents (Heinrich et al., 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The study and development of piperidine derivatives is a significant area of research in medicinal chemistry, due to their prevalence in biologically active compounds . Future research could involve the synthesis of new piperidine derivatives, investigation of their biological activity, or the development of more efficient synthetic methods.
Eigenschaften
IUPAC Name |
(3S,5S)-5-fluoropiperidin-3-ol;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-4-1-5(8)3-7-2-4;/h4-5,7-8H,1-3H2;1H/t4-,5-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKBDNDYFMTBHH-FHAQVOQBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1F)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CNC[C@H]1F)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(3R,5R)-5-fluoropiperidin-3-ol hydrochloride, trans | |
CAS RN |
1955554-58-1 | |
Record name | rac-(3R,5R)-5-fluoropiperidin-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.